

The Discovery and Development of SMP-797 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: SMP-797 hydrochloride

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Abstract

SMP-797 is a novel, potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor investigated for its potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of **SMP-797 hydrochloride**. Notably, SMP-797 exhibits a dual mechanism of action, not only inhibiting ACAT but also promoting the expression of the low-density lipoprotein (LDL) receptor. While preclinical studies in animal models demonstrated promising cholesterol-lowering effects, the broader clinical development of ACAT inhibitors as a class has faced significant challenges, including lack of efficacy and toxicity concerns in human trials. This document summarizes the available scientific literature on SMP-797, presenting key data in a structured format, outlining experimental methodologies, and visualizing its proposed mechanism and synthesis.

Introduction: The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into

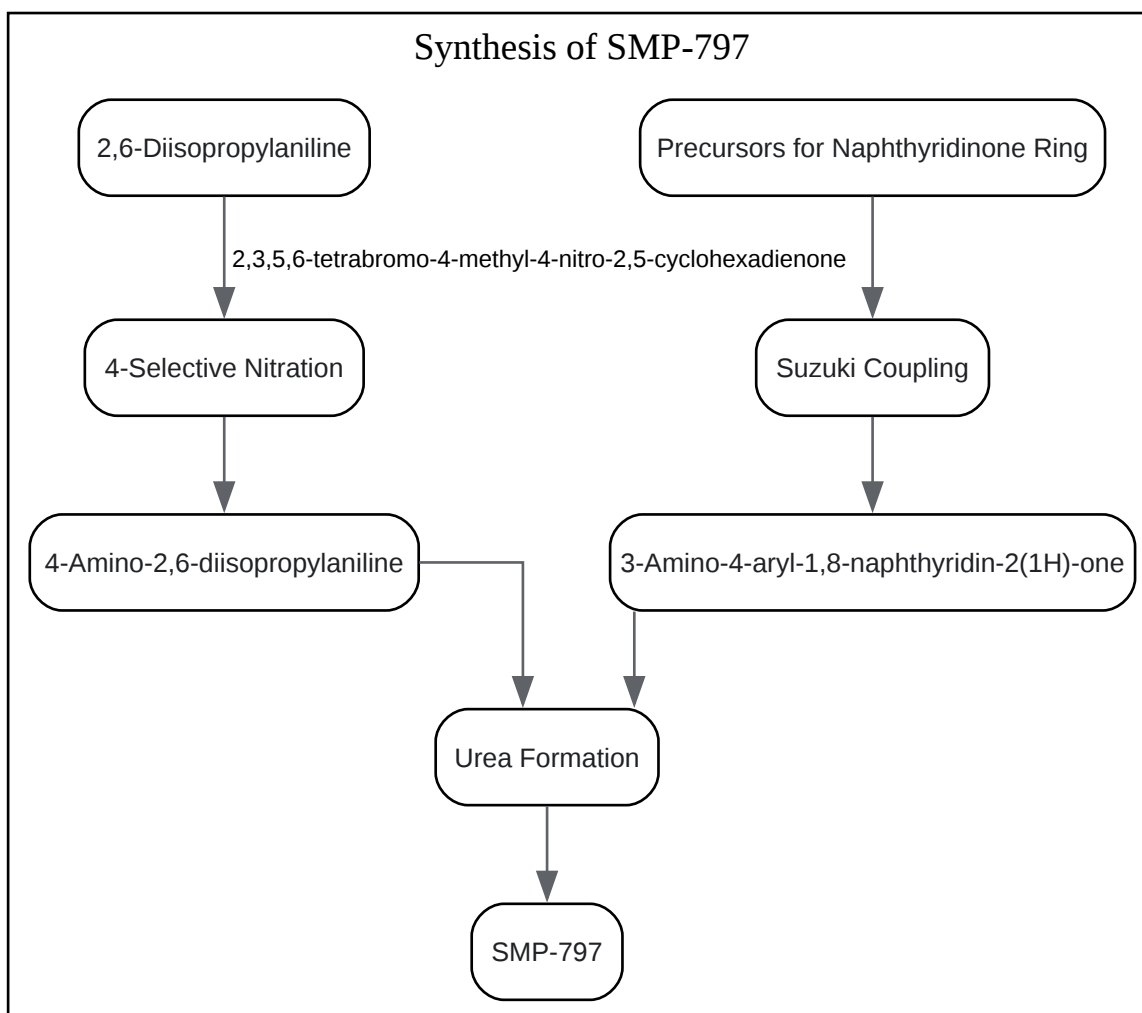
cholesteryl esters for storage or transport.[1][2] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[3] The inhibition of ACAT was long considered a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.[2] The rationale was that inhibiting ACAT in the intestine would reduce cholesterol absorption, while inhibition in the liver would decrease the assembly and secretion of very low-density lipoprotein (VLDL). Furthermore, blocking ACAT in macrophages was hypothesized to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] However, the clinical development of several ACAT inhibitors, such as avasimibe and pactimibe, was ultimately unsuccessful due to a lack of efficacy and, in some cases, adverse effects.[4][5]

Discovery and Synthesis of SMP-797

SMP-797 was identified as a potent ACAT inhibitor with a distinct pharmacological profile.[1]

Chemical Synthesis

The synthesis of SMP-797 involves a key urea formation step between 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline. The synthesis of the 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one intermediate is achieved through a Suzuki coupling reaction.[2]



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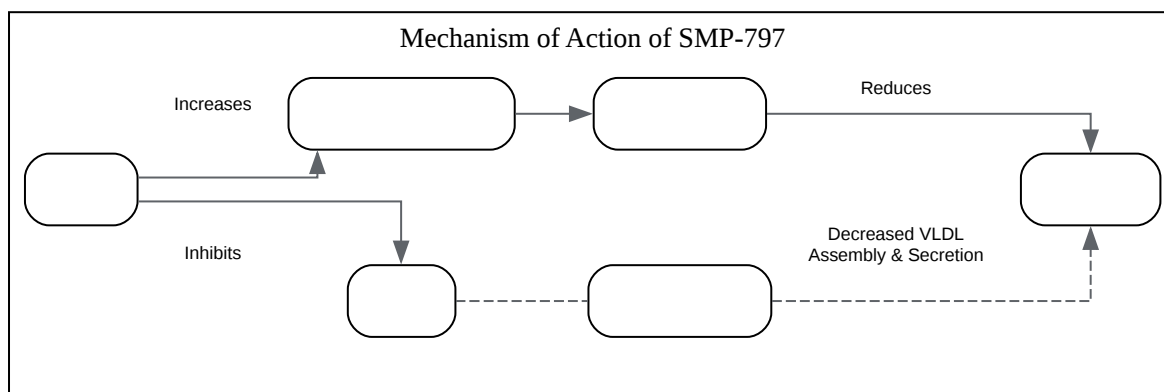
A simplified workflow for the synthesis of SMP-797.

Mechanism of Action

SMP-797 is distinguished by its dual mechanism of action, which contributes to its hypocholesterolemic effects.^[1]

- **ACAT Inhibition:** SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase, reducing the esterification of cholesterol in various tissues.^[1]
- **Increased LDL Receptor Expression:** Uniquely among many ACAT inhibitors, SMP-797 was found to increase the expression of the hepatic low-density lipoprotein (LDL) receptor. This effect is independent of its ACAT inhibitory action and does not involve the inhibition of

hepatic cholesterol synthesis.[1] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream.



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The dual mechanism of action of SMP-797.

Preclinical Data

The pharmacological profile of SMP-797 was investigated in a series of in vitro and in vivo preclinical studies.[1]

In Vitro Studies

Assay	System	Key Findings	Reference
ACAT Inhibition	Various microsomes and human cell lines	SMP-797 demonstrated inhibitory effects on ACAT activity. (Specific IC50 values not available in the reviewed literature).	[1]
LDL Receptor Expression	HepG2 cells	SMP-797 increased LDL receptor expression, similar to atorvastatin. Other ACAT inhibitors tested had no such effect.	[1]
Cholesterol Synthesis	HepG2 cells	SMP-797 had no effect on cholesterol synthesis.	[1]
OATP1B1 Transporter Interaction	Human hepatocytes and oocytes expressing OATP1B1	SMP-797 showed no apparent inhibition of OATP1B1-mediated uptake up to a concentration 3,000-fold higher than the clinical level, suggesting a low potential for drug-drug interactions with statins via this transporter.	[4]

In Vivo Studies

Animal Model	Diet	Key Findings	Reference
Rabbits	Cholesterol-rich diet	SMP-797 demonstrated hypocholesterolemic effects. (Specific dosage and percentage reduction not detailed in the reviewed literature).	[1]
Hamsters	Normal diet	SMP-797 reduced total cholesterol, primarily by decreasing LDL cholesterol rather than VLDL cholesterol. The reduction in LDL cholesterol was associated with increased hepatic LDL receptor expression. (Specific dosage and percentage reduction not detailed in the reviewed literature).	[1]

Experimental Protocols

Detailed experimental protocols for the studies on SMP-797 are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

ACAT Inhibition Assay

- Objective: To determine the inhibitory effect of SMP-797 on ACAT activity.

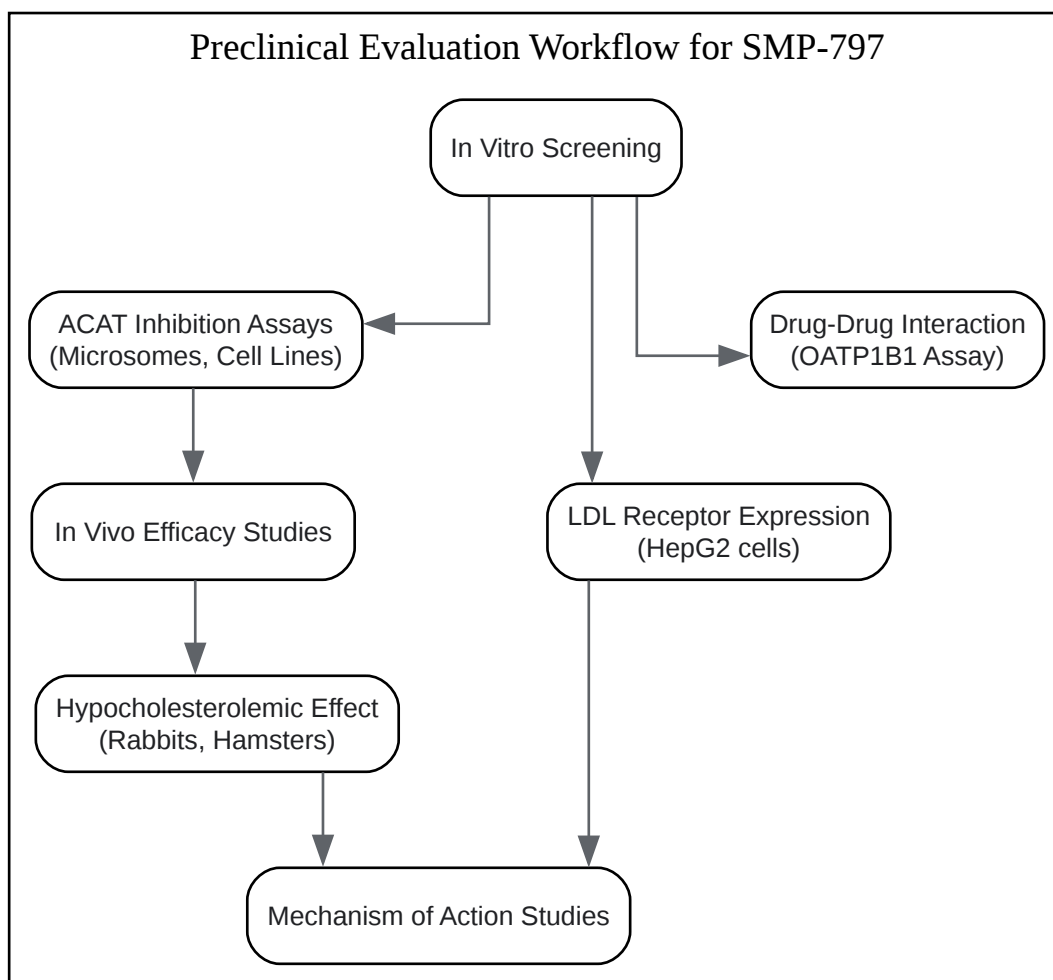
- **Methodology:** ACAT activity was likely measured in microsomes isolated from various tissues or in cultured human cell lines. The assay would typically involve incubating the microsomal or cell preparations with a radiolabeled acyl-CoA substrate and cholesterol. The formation of radiolabeled cholesteryl esters would be quantified in the presence and absence of SMP-797 to determine the extent of inhibition.

LDL Receptor Expression in HepG2 Cells

- **Objective:** To assess the effect of SMP-797 on LDL receptor expression.
- **Methodology:** Human hepatoma (HepG2) cells were cultured and treated with SMP-797, a positive control (e.g., atorvastatin), and a negative control. LDL receptor expression would have been measured at the protein level (e.g., by Western blotting) or mRNA level (e.g., by RT-PCR).

In Vivo Hypocholesterolemic Studies

- **Objective:** To evaluate the cholesterol-lowering efficacy of SMP-797 in animal models.
- **Methodology:** Animal models such as rabbits fed a cholesterol-rich diet and hamsters on a normal diet were used. Animals were administered SMP-797 orally at various doses. Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL cholesterol, and VLDL cholesterol. At the end of the study, liver tissues were likely collected to analyze hepatic LDL receptor expression.



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